molecular formula C13H20N4O2 B580779 tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate CAS No. 1246652-29-8

tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate

Cat. No.: B580779
CAS No.: 1246652-29-8
M. Wt: 264.329
InChI Key: KKWCSMNDIQTVNV-UHFFFAOYSA-N
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Description

Tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.329. The purity is usually 95%.
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Biological Activity

Chemical Identity and Structure
tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate is a heterocyclic compound with the molecular formula C13H20N4O2C_{13}H_{20}N_{4}O_{2} and a molecular weight of 264.32 g/mol. It features a unique spirocyclic structure that combines cyclobutane and pyrrolopyrazole moieties, which are known for their diverse biological activities.

The biological activity of this compound is linked to its structural components, which allow for interactions with various biological targets. The pyrrolopyrazole framework is particularly noted for its potential in modulating enzyme activities and influencing signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds within the pyrrolopyrazole class:

  • Antiproliferative Activity : A study on related pyrrolopyrazole derivatives demonstrated significant antiproliferative effects against cancer cell lines. For instance, derivatives with structural similarities showed IC50 values ranging from 1.33 µM to 10.20 µM in hormone-dependent cell lines such as LNCaP and T47-D .
  • Cytotoxicity Assessment : In vitro experiments using Hoechst and propidium iodide staining indicated that certain derivatives led to increased cell death in treated cancer cells compared to controls, suggesting that these compounds may induce apoptosis through mitochondrial pathways .
  • Molecular Docking Studies : Computational studies have suggested that these compounds exhibit strong binding affinities to various targets, including estrogen receptors and androgen receptors, which are critical in cancer biology. This indicates potential therapeutic applications in hormone-sensitive cancers .

Comparative Biological Activity Table

Compound NameMolecular FormulaIC50 (µM)Targeted Cell LinesMechanism of Action
This compoundC13H20N4O2TBDTBDTBD
Related Pyrrolopyrazole Derivative 1C12H18N4O210.20 (LNCaP)LNCaP, T47-DApoptosis
Related Pyrrolopyrazole Derivative 2C12H18N4O21.33 (T47-D)T47-DApoptosis

Pharmacological Potential

The spirocyclic structure of this compound suggests it may possess unique pharmacological properties, potentially acting as an inhibitor or modulator for various enzymes involved in metabolic pathways. The presence of the amino group further enhances its potential for interaction with biological macromolecules.

Properties

IUPAC Name

tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-7-8-9(15-16-10(8)14)13(17)5-4-6-13/h4-7H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWCSMNDIQTVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C13CCC3)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670512
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246652-29-8
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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